molecular formula C14H13N7O2S4 B389131 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B389131
M. Wt: 439.6g/mol
InChI Key: MANVYZZDTCEVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes two thiadiazole rings connected by a sulfanyl bridge and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of Thiadiazole Rings: The thiadiazole rings can be synthesized through cyclization reactions involving thiosemicarbazides and appropriate reagents like phosphorus oxychloride (POCl3).

    Introduction of Sulfanyl Bridge: The sulfanyl bridge is introduced by reacting the thiadiazole rings with sulfur-containing reagents such as thiourea or potassium thiocyanate (KSCN).

    Acetamide Group Addition: The acetamide group is added through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, phase-transfer agents, and controlled reaction conditions such as temperature and pH.

Chemical Reactions Analysis

Types of Reactions

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Amines, alcohols, solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and sensors, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes or interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,5-diamino-1,3,4-thiadiazole: A simpler thiadiazole derivative with two amino groups.

    2-amino-5-(methylthio)-1,3,4-thiadiazole: Contains a methylthio group instead of the sulfanyl bridge.

    2-amino-5-mercapto-1,3,4-thiadiazole: Features a mercapto group, providing different reactivity.

Uniqueness

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its dual thiadiazole rings connected by a sulfanyl bridge and an acetamide group

Properties

Molecular Formula

C14H13N7O2S4

Molecular Weight

439.6g/mol

IUPAC Name

2-[[5-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C14H13N7O2S4/c15-11-18-20-13(26-11)24-7-10(23)17-12-19-21-14(27-12)25-6-9(22)16-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,15,18)(H,16,22)(H,17,19,23)

InChI Key

MANVYZZDTCEVPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CSC3=NN=C(S3)N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CSC3=NN=C(S3)N

Origin of Product

United States

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